molecular formula C21H22D3N B602554 Terbinafine-d3(N-methyl-d3) CAS No. 1133210-36-2

Terbinafine-d3(N-methyl-d3)

Cat. No.: B602554
CAS No.: 1133210-36-2
M. Wt: 294.46
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Description

Terbinafine-d3(N-methyl-d3) is a deuterated form of terbinafine, an allylamine antifungal agent. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of terbinafine. The deuterium atoms in Terbinafine-d3(N-methyl-d3) replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its chemical properties significantly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terbinafine-d3(N-methyl-d3) involves a multistep process. One of the key steps is the metalation of 3,3-dimethyl-but-yne using n-butyllithium, followed by the addition of acrolein to form 6,6-dimethylhept-1-en-4-yn-3-ol. This intermediate undergoes further reactions, including a Grignard reaction, to yield the final product . The use of cyclopentyl methyl ether as a solvent in these reactions provides a safer and more sustainable alternative to traditional solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production of Terbinafine-d3(N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The batch-flow hybrid process is often employed to optimize the synthesis and minimize side-products .

Chemical Reactions Analysis

Types of Reactions

Terbinafine-d3(N-methyl-d3) undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allylic positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding alcohols or ketones, while reduction can yield saturated hydrocarbons .

Scientific Research Applications

Terbinafine-d3(N-methyl-d3) is widely used in scientific research for various applications:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Helps in understanding the metabolic fate of terbinafine in biological systems.

    Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of terbinafine.

    Industry: Employed in the development of new antifungal agents and formulations

Mechanism of Action

Terbinafine-d3(N-methyl-d3) exerts its antifungal effects by inhibiting the enzyme squalene epoxidase. This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a crucial step in the synthesis of ergosterol, an essential component of the fungal cell membrane. The resulting deficiency in ergosterol disrupts the cell membrane’s integrity, leading to fungal cell death .

Comparison with Similar Compounds

Similar Compounds

    Naftifine: Another allylamine antifungal agent, closely related to terbinafine.

    Butenafine: A benzylamine antifungal with a similar mechanism of action.

    Tolnaftate: A thiocarbamate antifungal that also inhibits squalene epoxidase.

Uniqueness

Terbinafine-d3(N-methyl-d3) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s intrinsic properties. This makes it a valuable tool in both research and industrial applications .

Properties

CAS No.

1133210-36-2

Molecular Formula

C21H22D3N

Molecular Weight

294.46

Purity

98% by HPLC; 98% atom D;

Related CAS

91161-71-6 (unlabelled);  78628-80-5 (unlabelled hydrochloride)

tag

Terbinafine

Origin of Product

United States

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